2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid
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Overview
Description
2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline ring fused with a nitrofuran moiety, connected via a butadiene linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.
Synthesis of the butadiene linker: This involves the formation of a conjugated diene system through various organic reactions such as the Wittig reaction.
Coupling with quinoline: The final step involves coupling the nitrofuran-butadiene intermediate with a quinoline derivative under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in the furan ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various nucleophiles and electrophiles depending on the desired substitution.
Scientific Research Applications
2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, this compound is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It is used in research to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s derivatives are explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . These combined effects make the compound a potent antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar compounds to 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid include other nitrofuran derivatives and quinoline-based compounds. For example:
Nitrofurantoin: A well-known antibacterial agent that also contains a nitrofuran moiety.
Chloroquine: A quinoline-based compound used as an antimalarial drug.
The uniqueness of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual components.
Biological Activity
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, cytotoxicity, and underlying mechanisms, supported by case studies and research findings.
Chemical Structure
The compound can be characterized by the following structural formula:
Where x, y, z, and w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the nitro group and quinoline structure contributes to its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of quinolinecarboxylic acids exhibit varying degrees of antibacterial activity. A study evaluated several compounds similar to this compound against multiple bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity Comparison
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5a | S. aureus | 64 μg/mL |
5b | E. coli | 128 μg/mL |
5a | B. subtilis | >256 μg/mL |
5b | MRSA | >256 μg/mL |
The results indicate that compound 5a showed significant antibacterial activity against S. aureus, while both compounds exhibited weak activity against P. aeruginosa and MRSA strains .
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using mouse macrophage cell lines (RAW 264.7). The MTT assay revealed that the compound exhibited low cytotoxicity with IC50 values comparable to standard antibiotics like ampicillin and gentamicin.
Table 2: Cytotoxicity Results
Compound | IC50 (μg/mL) |
---|---|
5a | 98.2 |
4a | 56.8 |
These findings suggest a favorable safety profile for further development as an antibacterial agent .
The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with DNA replication processes. The nitro group is hypothesized to play a crucial role in these interactions by generating reactive nitrogen species that can damage bacterial DNA .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation focused on the antimicrobial efficacy of quinoline derivatives, including our compound of interest. It was found that modifications in the side chains significantly influenced antibacterial potency, with longer chains enhancing activity against Gram-positive bacteria like S. aureus .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that while some derivatives exhibited promising anticancer properties, they also posed risks of high cytotoxicity, necessitating further optimization for therapeutic use .
Properties
CAS No. |
31432-65-2 |
---|---|
Molecular Formula |
C18H12N2O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12N2O5/c21-18(22)15-11-12(19-16-8-4-3-7-14(15)16)5-1-2-6-13-9-10-17(25-13)20(23)24/h1-11H,(H,21,22)/b5-1+,6-2+ |
InChI Key |
UUMZAIXYAMIKRH-IJIVKGSJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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